molecular formula C16H14FNS B2848064 3-((4-fluorobenzyl)thio)-1-methyl-1H-indole CAS No. 450347-57-6

3-((4-fluorobenzyl)thio)-1-methyl-1H-indole

Cat. No.: B2848064
CAS No.: 450347-57-6
M. Wt: 271.35
InChI Key: SGYNBIIIBATGHX-UHFFFAOYSA-N
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Description

3-((4-fluorobenzyl)thio)-1-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorobenzylthio group attached to the indole ring, which imparts unique chemical and biological properties. Indole derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorobenzyl)thio)-1-methyl-1H-indole typically involves the reaction of 1-methylindole with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorobenzyl)thio)-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-fluorobenzyl)thio)-1-methyl-1H-indole is unique due to the presence of the fluorobenzylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold for the development of new bioactive molecules.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNS/c1-18-10-16(14-4-2-3-5-15(14)18)19-11-12-6-8-13(17)9-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYNBIIIBATGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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